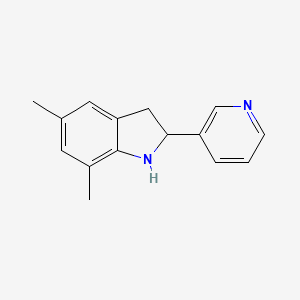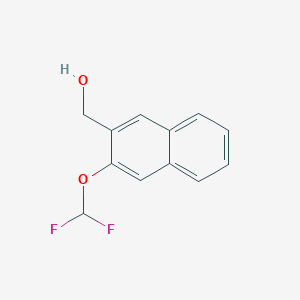
4-(2-(1H-Imidazol-2-yl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1H-Imidazol-2-il)fenil)piridina es un compuesto heterocíclico que presenta tanto anillos de imidazol como de piridina. El anillo de imidazol es conocido por su presencia en muchas moléculas biológicamente activas, mientras que el anillo de piridina es una estructura fundamental en la química orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-(1H-Imidazol-2-il)fenil)piridina típicamente involucra la formación del anillo de imidazol seguida de su unión al anillo de piridina. Un método común involucra la ciclización de amido-nitrilos en presencia de un catalizador de níquel . Las condiciones de reacción son suaves y pueden acomodar una variedad de grupos funcionales, incluyendo haluros de arilo y heterociclos .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 4-(2-(1H-Imidazol-2-il)fenil)piridina no están bien documentados, el enfoque general probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto podría incluir reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-(1H-Imidazol-2-il)fenil)piridina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de imidazol puede oxidarse bajo condiciones específicas.
Reducción: El compuesto puede reducirse utilizando agentes reductores comunes.
Sustitución: Tanto el anillo de imidazol como el de piridina pueden participar en reacciones de sustitución.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio pueden utilizarse.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comunes.
Sustitución: Los reactivos halogenados y los catalizadores como el paladio pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir N-óxidos de imidazol, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
4-(2-(1H-Imidazol-2-il)fenil)piridina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-(2-(1H-Imidazol-2-il)fenil)piridina implica su interacción con objetivos moleculares específicos. El anillo de imidazol puede coordinarse con iones metálicos, lo que lo hace útil en la catálisis y la inhibición enzimática . Además, el compuesto puede interactuar con el ADN y las proteínas, influenciando las vías biológicas y los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
2-(1H-Imidazol-2-il)piridina: Estructura similar pero carece del grupo fenilo.
4-(4-Fluorofenil)-2-(4-[®-metilsulfinil]fenil)-1H-imidazol-5-il: Contiene grupos funcionales adicionales que modifican sus propiedades.
Unicidad
4-(2-(1H-Imidazol-2-il)fenil)piridina es única debido a su combinación de anillos de imidazol y piridina, que confieren distintas propiedades químicas y biológicas. Esta estructura de doble anillo aumenta su versatilidad en diversas aplicaciones, desde la catálisis hasta el desarrollo de fármacos.
Propiedades
Número CAS |
608515-26-0 |
|---|---|
Fórmula molecular |
C14H11N3 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
4-[2-(1H-imidazol-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-4-13(14-16-9-10-17-14)12(3-1)11-5-7-15-8-6-11/h1-10H,(H,16,17) |
Clave InChI |
WHHYBKOJRVSMRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=NC=C2)C3=NC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)







![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)



![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)
